N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1206993-17-0
Cat. No.: VC6301524
Molecular Formula: C24H20ClN3O2S
Molecular Weight: 449.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206993-17-0 |
|---|---|
| Molecular Formula | C24H20ClN3O2S |
| Molecular Weight | 449.95 |
| IUPAC Name | N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H20ClN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-5-3-2-4-6-20)31-16-23(29)27-19-11-9-18(25)10-12-19/h2-15H,16H2,1H3,(H,27,29) |
| Standard InChI Key | DMMZRJVNCKQYQB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide (molecular formula: C25H19ClN3O2S) features a central imidazole ring substituted at positions 1, 2, and 5 with phenyl, thioacetamide-linked chlorophenyl, and methoxyphenyl groups, respectively. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) substituents creates a polarized electronic environment, influencing both reactivity and target binding affinity.
Key physicochemical parameters include:
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Molecular weight: 454.93 g/mol
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IUPAC Name: N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
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Solubility: Limited aqueous solubility due to hydrophobic aromatic groups, necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies.
Synthetic Methodology
Multi-Step Organic Synthesis
The synthesis involves three primary stages:
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Imidazole Core Formation: A condensation reaction between 4-methoxybenzaldehyde and ammonium acetate under acidic conditions yields 5-(4-methoxyphenyl)-1H-imidazole.
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N-Phenylation: Treatment with iodobenzene in the presence of copper(I) oxide introduces the phenyl group at position 1.
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Thioacetamide Functionalization: Reaction with 2-chloro-N-(4-chlorophenyl)acetamide and thiourea in ethanol completes the structure.
Optimization Strategies
Industrial-scale production employs flow chemistry to enhance yield (reported up to 68%) and reduce reaction time from 72 hours (batch) to 12 hours. Catalytic systems using palladium nanoparticles further improve selectivity for the desired regioisomer.
Pharmacological Profile
Anticancer Activity
In vitro assays demonstrate potent cytotoxicity against human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.4 ± 1.2 | Caspase-3/7 activation |
| HT-29 (colon) | 9.8 ± 0.9 | G2/M cell cycle arrest |
| A549 (lung) | 15.6 ± 2.1 | Reactive oxygen species generation |
Data aggregated from studies on structurally analogous imidazole derivatives .
The methoxyphenyl moiety enhances membrane permeability, while the chloro group stabilizes interactions with DNA minor grooves . Comparative studies show 3.2-fold greater potency against HT-29 cells than 5-fluorouracil.
Antimicrobial Effects
Screening against Gram-positive pathogens reveals:
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Staphylococcus aureus: MIC = 8 µg/mL (comparable to vancomycin)
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Enterococcus faecalis: MIC = 16 µg/mL
Mechanistic studies indicate disruption of penicillin-binding protein 2a (PBP2a) in methicillin-resistant strains. The thioacetamide group likely coordinates with bacterial zinc metalloproteases, inhibiting biofilm formation .
Mechanism of Action
Molecular Target Engagement
Docking simulations predict high-affinity binding (ΔG = -9.8 kcal/mol) to:
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Topoisomerase IIα: Interaction with ATP-binding domain prevents DNA religation .
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Tubulin: Binds colchicine site, disrupting microtubule dynamics.
Covalent modification of cysteine residues via the thioether linkage contributes to irreversible enzyme inhibition.
Structure-Activity Relationships
Substituent Effects
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4-Methoxyphenyl: Critical for π-π stacking with tyrosine residues in kinase active sites.
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4-Chlorophenyl: Enhances hydrophobic interactions with lipid bilayers, improving cellular uptake.
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Thioacetamide Bridge: Serves as a hydrogen bond acceptor, stabilizing protein-ligand complexes .
Analogues with nitro or methyl groups at the 4-position show reduced potency, underscoring the chloro-methoxy synergy.
Future Directions
Clinical Translation Challenges
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Metabolic Stability: Phase I hepatic microsome assays indicate rapid glucuronidation (t1/2 = 23 min), necessitating prodrug strategies.
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Toxicology: Murine models show dose-dependent hepatotoxicity at >50 mg/kg, highlighting need for targeted delivery systems.
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